3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-15-13-22(29-21(24-15)12-16(2)26-29)27-10-8-18(9-11-27)14-28-17(3)25-20-7-5-4-6-19(20)23(28)30/h4-7,12-13,18H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIUCPKASJUDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)CN4C(=NC5=CC=CC=C5C4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into two main components: a pyrazolo[1,5-a]pyrimidine moiety and a dihydroquinazolinone framework. The presence of the piperidine group further enhances its pharmacological profile.
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies on pyrazolo[1,5-a]pyrimidines have shown their ability to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Enzymatic Activity : These compounds often target enzymes involved in cancer progression, such as lysine-specific demethylase 1 (LSD1), which is crucial for histone methylation and gene expression regulation in cancer cells .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells .
Antimicrobial Activity
The biological activity of pyrazolo[1,5-a]pyrimidines extends to antimicrobial effects. Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes such as methylation and phosphorylation.
- Receptor Modulation : It could modulate specific receptors associated with tumor growth or inflammation.
- Signal Transduction Interference : The compound may interfere with signal transduction pathways that promote cell proliferation.
Research Findings
A review of recent literature highlights the following key findings regarding the biological activity of compounds related to this structure:
Case Study 1: Antitumor Activity
In a study investigating the antitumor effects of pyrazolo[1,5-a]pyrimidine derivatives, one compound exhibited an IC50 value of 62 nM against human recombinant LSD1, indicating strong potential for further development as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another study assessed various derivatives against common pathogens and found that certain modifications to the pyrazolo ring significantly enhanced antimicrobial activity, suggesting a promising avenue for drug development targeting infections .
Scientific Research Applications
The compound 3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, supported by relevant data and case studies.
Anticancer Activity
Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant anticancer properties. The incorporation of the pyrazolo[1,5-a]pyrimidine moiety may enhance this activity. For example:
- Case Study : A derivative similar to our compound showed promising results against various cancer cell lines, demonstrating cell cycle arrest and apoptosis induction .
Neurological Disorders
The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects.
- Research Insight : In animal models, compounds containing the piperidinyl group have been shown to improve cognitive functions and reduce neuroinflammation .
Anti-inflammatory Properties
Compounds featuring pyrazolo[1,5-a]pyrimidine are known for their anti-inflammatory effects. The compound under discussion could potentially inhibit inflammatory pathways.
- Data Evidence : Studies have demonstrated that related compounds significantly reduced pro-inflammatory cytokines in vitro .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Neuroprotective | |
| Compound C | Anti-inflammatory |
Table 2: Structural Features and Their Implications
| Feature | Implication |
|---|---|
| Dihydroquinazolinone | Anticancer potential |
| Pyrazolo[1,5-a]pyrimidine | Anti-inflammatory effects |
| Piperidine | Enhanced solubility and bioavailability |
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the pyrazolo-pyrimidine and quinazolinone families.
Structural Analogues
Table 1: Key Structural Analogues and Their Features
Key Differences :
- Unlike pyrazolo[3,4-d]pyrimidines (e.g., ’s A4/A5), the pyrazolo[1,5-a]pyrimidine core in the target compound offers distinct electronic properties due to ring fusion differences .
- Piperidine substituents in the target compound (2,5-dimethyl) contrast with ’s derivatives (e.g., 1-methyl, 1-ethylpiperidin-4-yl), which may alter lipophilicity and bioavailability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Note: Specific analytical data for the target compound is absent in the evidence, but piperidine-linked derivatives in suggest similar CH2 and aromatic proton shifts .
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule comprises three distinct heterocyclic systems:
-
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl : A fused bicyclic system with a pyrazole ring annulated to a pyrimidine.
-
Piperidin-4-ylmethyl : A six-membered nitrogen-containing ring functionalized with a methyl group at the 4-position.
-
2-Methyl-3,4-dihydroquinazolin-4-one : A partially saturated quinazoline derivative with a ketone functionality at position 4.
Key challenges include regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core, stereochemical control during piperidine substitution, and stability of the dihydroquinazolinone under coupling conditions.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl moiety is synthesized via cyclocondensation reactions. A representative protocol involves:
Reagents :
-
5-Amino-3-methylpyrazole
-
3-Oxobutanoic acid ethyl ester
-
Acetic acid (catalyst)
Procedure :
-
5-Amino-3-methylpyrazole (1.0 equiv) and 3-oxobutanoic acid ethyl ester (1.2 equiv) are refluxed in acetic acid for 12 hours.
-
The reaction mixture is cooled, diluted with ice water, and neutralized with sodium bicarbonate.
-
The precipitate is filtered and recrystallized from ethanol to yield 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (78% yield) .
Characterization :
-
1H NMR (400 MHz, CDCl3) : δ 2.41 (s, 3H, CH3), 2.68 (s, 3H, CH3), 6.22 (s, 1H, pyrimidine-H) .
-
13C NMR : δ 22.1 (CH3), 25.3 (CH3), 105.4 (pyrimidine-C), 158.9 (C=O) .
Functionalization of the Piperidine Scaffold
The piperidin-4-ylmethyl intermediate is synthesized via reductive amination or alkylation:
Method A: Reductive Amination
Reagents :
-
Piperidin-4-one
-
Methylamine hydrochloride
-
Sodium cyanoborohydride
Procedure :
-
Piperidin-4-one (1.0 equiv) and methylamine hydrochloride (1.5 equiv) are stirred in methanol at 0°C.
-
Sodium cyanoborohydride (1.2 equiv) is added portionwise, and the mixture is stirred for 24 hours at room temperature.
-
The product is purified via column chromatography (SiO2, CH2Cl2/MeOH 9:1) to yield 4-(methylaminomethyl)piperidine (65% yield) .
Method B: Alkylation
Reagents :
-
Piperidin-4-ylmethanol
-
Thionyl chloride
Procedure :
-
Piperidin-4-ylmethanol (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dry dichloromethane at 0°C.
-
After 2 hours, the solvent is evaporated, and the residue is dissolved in acetonitrile.
-
The resulting 4-(chloromethyl)piperidine is isolated in 82% yield .
Assembly of the Dihydroquinazolinone Moiety
The 2-methyl-3,4-dihydroquinazolin-4-one core is synthesized via cyclization of anthranilic acid derivatives:
Reagents :
-
2-Amino-5-fluorobenzoic acid
-
Acetic anhydride
-
Urea
Procedure :
-
2-Amino-5-fluorobenzoic acid (1.0 equiv) is heated with acetic anhydride (3.0 equiv) at 120°C for 3 hours.
-
Urea (1.5 equiv) is added, and the mixture is heated at 160°C for 6 hours.
-
The crude product is recrystallized from ethanol to yield 7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one (70% yield) .
Characterization :
Coupling of Subunits
The final step involves coupling the pyrazolo[1,5-a]pyrimidine and piperidine subunits to the dihydroquinazolinone core. Two methods are prevalent:
Method 1: Nucleophilic Substitution
Reagents :
-
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
-
4-(Chloromethyl)piperidine
-
Potassium carbonate
Procedure :
-
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 equiv) and 4-(chloromethyl)piperidine (1.2 equiv) are stirred in DMF with K2CO3 (2.0 equiv) at 80°C for 8 hours.
-
The product is purified via flash chromatography (hexane/ethyl acetate 3:1) to yield the piperidine-coupled intermediate (58% yield).
Method 2: Buchwald-Hartwig Amination
Reagents :
-
7-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
-
4-(Aminomethyl)piperidine
-
Pd2(dba)3, Xantphos
Procedure :
-
A mixture of 7-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 equiv), 4-(aminomethyl)piperidine (1.5 equiv), Pd2(dba)3 (0.05 equiv), and Xantphos (0.1 equiv) in toluene is heated at 110°C for 12 hours.
-
The product is isolated in 63% yield after column purification.
Final Assembly and Characterization
The coupled intermediate is reacted with 7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one under Mitsunobu conditions:
Reagents :
-
Piperidine-coupled pyrazolo[1,5-a]pyrimidine
-
7-Fluoro-2-methyl-3,4-dihydroquinazolin-4-one
-
DIAD, PPh3
Procedure :
-
The piperidine intermediate (1.0 equiv), dihydroquinazolinone (1.2 equiv), DIAD (1.5 equiv), and PPh3 (1.5 equiv) are stirred in THF at 0°C for 2 hours.
-
The reaction is warmed to room temperature and stirred for 24 hours.
-
The product is purified via preparative HPLC (C18, MeCN/H2O) to yield the title compound (45% yield) .
Characterization :
-
1H NMR (500 MHz, DMSO-d6) : δ 1.45–1.60 (m, 2H, piperidine-H), 2.31 (s, 3H, CH3), 2.49 (s, 3H, CH3), 3.12–3.25 (m, 4H, piperidine-H), 4.02 (s, 2H, CH2), 6.88 (d, J = 8.5 Hz, 1H, quinazolinone-H), 7.32 (s, 1H, pyrimidine-H) .
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Coupling Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Nucleophilic | 58 | 92 | 8 |
| Buchwald-Hartwig | 63 | 95 | 12 |
| Mitsunobu | 45 | 88 | 24 |
The Buchwald-Hartwig method offers higher yields but requires expensive palladium catalysts. The Mitsunobu reaction, while stereospecific, suffers from moderate yields due to competing side reactions .
Q & A
Basic Question: What are the key considerations in designing a synthetic route for this compound?
Methodological Answer:
The synthesis should prioritize regioselectivity and stability of intermediates. A common approach involves:
- Core formation : Refluxing pyrazolo[1,5-a]pyrimidine derivatives with piperidine-containing intermediates in ethanol or pyridine (60–100°C, 2–6 hours) to ensure cyclization .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance solubility and reaction efficiency. Recrystallization from DMF/EtOH (1:1) improves purity .
- Purification : Column chromatography or repeated recrystallization to remove unreacted starting materials and byproducts .
Advanced Question: How can regioselectivity be controlled during the formation of the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
Regioselectivity is influenced by:
- Substituent effects : Electron-donating groups (e.g., methyl) at positions 2 and 5 of the pyrimidine ring direct electrophilic attack to the 7-position .
- Reaction conditions : Multicomponent reactions with aromatic aldehydes under acidic or basic conditions can stabilize intermediates and guide bond formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) modulate reactivity and selectivity .
Basic Question: What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for methyl groups (δ ~2.1–2.5 ppm), aromatic protons (δ ~6.5–8.5 ppm), and carbonyl groups (δ ~160–170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- Elemental analysis : Validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .
Advanced Question: How should researchers resolve discrepancies between experimental and theoretical elemental analysis data?
Methodological Answer:
- Verify purity : Use HPLC or TLC to check for impurities (e.g., unreacted starting materials) .
- Recrystallize : Repeat purification with alternative solvents (e.g., dichloromethane/hexane) to isolate the pure product .
- Cross-validate : Compare with spectroscopic data (e.g., NMR integration ratios) to confirm stoichiometry .
Basic Question: What in vitro assays are suitable for initial bioactivity screening of this compound?
Methodological Answer:
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays .
- Solubility optimization : Use DMSO/PBS mixtures to ensure compound stability in biological buffers .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Substituent variation : Modify the piperidine methyl group or pyrimidine methyl substituents to assess steric/electronic effects .
- Bioisosteric replacement : Replace the quinazolinone ring with triazolo[4,3-a]pyridin-3-one to evaluate potency changes .
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Advanced Question: How should contradictory bioactivity results between studies be addressed?
Methodological Answer:
- Standardize assays : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Characterize batches : Compare HPLC purity profiles and NMR data to rule out batch-to-batch variability .
- Mechanistic studies : Use knock-out models or siRNA to confirm target specificity .
Basic Question: What guidelines ensure compound purity during synthesis for pharmacological studies?
Methodological Answer:
- Pharmacopeial standards : Follow ICH Q3A/B guidelines to limit impurities (<0.15% for unknown impurities) .
- Analytical monitoring : Use HPLC with UV detection (λ = 254 nm) and reference standards for quantification .
- Process controls : Optimize reaction time/temperature to minimize byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
